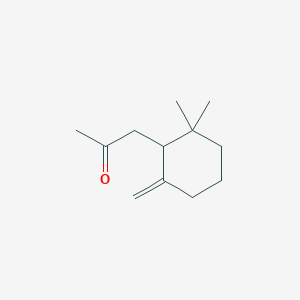

Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are widely used in various industries due to their ability to protect materials from degradation caused by light exposure. The compound is known for its stability and effectiveness in extending the lifespan of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylmethanone under specific conditions. One common method is the catalytic hydrogenation of triacetoneamine (TAA) to produce 2,2,6,6-tetramethyl-4-piperidinol, which is then further reacted with phenylmethanone . The reaction conditions often include the use of a catalyst such as CuCr/Al2O3 and a temperature of around 120°C .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method involves the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C. The starting materials, including 2,2,6,6-tetramethyl-4-piperidone and phenylmethanone, are mixed and reacted under controlled conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its stability and effectiveness.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)-, which are used in different applications depending on their specific properties.

Scientific Research Applications

Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to scavenge free radicals and deactivate singlet oxygen species. This compound interacts with reactive oxygen species (ROS) and other free radicals, preventing them from causing damage to the materials it is designed to protect . The molecular targets include various oxidative species, and the pathways involved are primarily related to the stabilization of the material’s chemical structure.

Comparison with Similar Compounds

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.

N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another hindered amine light stabilizer with similar applications.

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for similar stabilization purposes.

Uniqueness

Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- is unique due to its specific structure, which provides enhanced stability and effectiveness in protecting materials from light-induced degradation. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No. |

219991-91-0 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

phenyl-(2,2,6,6-tetramethylpiperidin-4-yl)methanone |

InChI |

InChI=1S/C16H23NO/c1-15(2)10-13(11-16(3,4)17-15)14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |

InChI Key |

ZPNJBTBYIHBSIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)

![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)

![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)

![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)